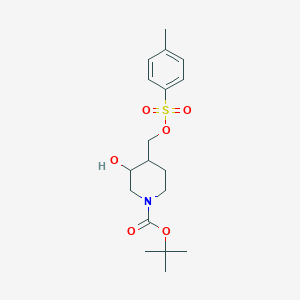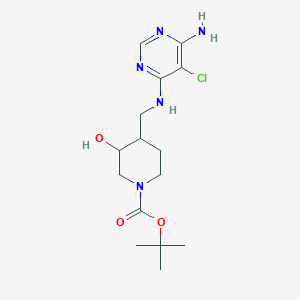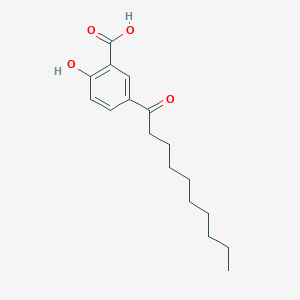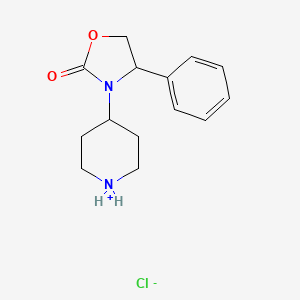
2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione
Descripción general
Descripción
“2-(1-Methoxy-1-methylethoxy)isoindole-1,3-dione” is a chemical compound with the molecular formula C12H13NO4 . It’s a derivative of isoindoline-1,3-dione, which is an important group of medicinal substances .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives has been reported in several studies . The reaction is typically carried out using an aqueous solution of formaldehyde (HCHO) and N-arylpiperazines at the boiling point of tetrahydrofuran (THF) for several hours .Molecular Structure Analysis
The structure of isoindoline-1,3-dione derivatives, including “2-(1-Methoxy-1-methylethoxy)isoindole-1,3-dione”, is confirmed by methods of elemental and spectral analysis such as FT–IR, H NMR, and MS .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives have been found to show a variety of biological activities, including cyclooxygenase (COX) inhibitory activity . Three compounds showed greater inhibition of COX-2, three compounds inhibited COX-1 more strongly than the reference compound meloxicam .Physical and Chemical Properties Analysis
The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule . The compound “2-(1-Methoxy-1-methylethoxy)isoindole-1,3-dione” has a molecular weight of 235.23600 .Mecanismo De Acción
Propiedades
IUPAC Name |
2-(2-methoxypropan-2-yloxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(2,16-3)17-13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUZKTIJNKJCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(OC)ON1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205250 | |
| Record name | 2-(1-Methoxy-1-methylethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103491-32-3 | |
| Record name | 2-(1-Methoxy-1-methylethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103491-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methoxy-1-methylethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol](/img/structure/B8079930.png)
![2-Benzyl-9-fluoro-3a-methyl-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride](/img/structure/B8079931.png)
![2-Benzyl-9-fluoro-3a-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride](/img/structure/B8079937.png)
![5-Fluoro-3-nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8079952.png)
![tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B8079958.png)
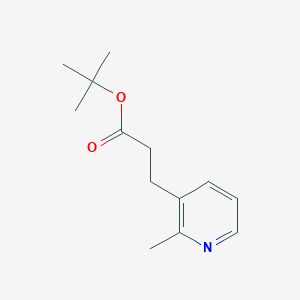
![5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B8079966.png)

